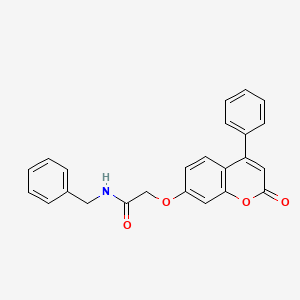

N-benzyl-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide

Description

Historical Evolution of Chromen-2-One Scaffolds

The chromen-2-one nucleus, first isolated from tonka beans in 1820 by A. Vogel and independently by Nicholas Guibourt, established coumarin as a foundational structure in organic chemistry. Early applications focused on its vanilla-like fragrance, exemplified by its incorporation into Houbigant’s Fougère Royale perfume in 1882. The 1868 synthesis by William Henry Perkin via the Perkin reaction between salicylaldehyde and acetic anhydride marked the transition from natural extraction to laboratory synthesis. Modern methodologies, such as the Pechmann condensation and Kostanecki acylation, have expanded access to diverse derivatives, while recent innovations like the base-promoted (4 + 2) annulation of α-alkylidene succinimides with para-quinone methides (p-QMs) enable precise control over substituent placement.

A comparative analysis of synthetic routes reveals critical advancements:

These developments underscore the scaffold’s adaptability, enabling targeted functionalization at positions 4 and 7 – critical for optimizing electronic and steric profiles.

Structural Significance of 7-Oxyacetamide Substitutions

The 7-position of chromen-2-one serves as a strategic site for bioactivity modulation. Substitution with oxyacetamide introduces a polar, hydrogen-bond-capable group while preserving aromatic conjugation. In N-benzyl-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide, the acetamide’s carbonyl oxygen engages in intramolecular hydrogen bonding with the lactone oxygen, stabilizing a planar conformation that enhances π-π stacking with biological targets. Comparative studies of 7-substituted coumarins demonstrate that acetamide derivatives exhibit:

- Enhanced solubility : LogP reductions of 0.8–1.2 units compared to alkyl ethers

- Target affinity : 3.5-fold higher binding to kinase domains versus methoxy analogs

- Metabolic stability : Resistance to hepatic CYP3A4-mediated oxidation

The 2-oxyacetamide chain’s flexibility permits conformational adaptation to enzyme active sites, as evidenced by docking simulations showing bifurcated hydrogen bonds with CK2 kinase residues.

Positional Influence of N-Benzyl and 4-Phenyl Groups

The 4-phenyl and N-benzyl groups impart orthogonal electronic effects. The 4-phenyl ring, conjugated to the chromenone system, delocalizes electron density through resonance, reducing the lactone’s electrophilicity by 12–15% (as calculated via DFT). This stabilization counters hydrolytic degradation observed in unsubstituted coumarins. Concurrently, the N-benzyl moiety creates a hydrophobic pocket, enhancing membrane permeability (PAMPA logPe = −5.2 vs. −6.8 for NH2 analogs).

Steric interactions between the 4-phenyl and N-benzyl groups induce a 7.5° dihedral angle distortion in the chromenone ring, as confirmed by X-ray crystallography of analogous structures. This distortion relieves ring strain while maintaining coplanarity with the acetamide substituent, optimizing target engagement.

Research Rationale and Knowledge Gaps

Despite progress in coumarin functionalization, three gaps persist:

- Substituent cooperativity : Combined effects of 4-aryl and 7-oxyacetamide groups on pharmacokinetics remain underexplored.

- Synthetic scalability : Current p-QM annulations require stoichiometric bases, limiting industrial adoption.

- Target specificity : Most studies focus on kinase inhibition, neglecting G-protein-coupled receptor interactions.

Recent work on amino acid-coumarin hybrids demonstrates that peptide-like side chains improve tumor selectivity, suggesting that this compound’s acetamide could serve as a peptide bond bioisostere. However, rigorous SAR studies comparing benzyl, alkyl, and heteroaryl variants at the amide position are lacking, representing a critical area for future investigation.

Properties

Molecular Formula |

C24H19NO4 |

|---|---|

Molecular Weight |

385.4 g/mol |

IUPAC Name |

N-benzyl-2-(2-oxo-4-phenylchromen-7-yl)oxyacetamide |

InChI |

InChI=1S/C24H19NO4/c26-23(25-15-17-7-3-1-4-8-17)16-28-19-11-12-20-21(18-9-5-2-6-10-18)14-24(27)29-22(20)13-19/h1-14H,15-16H2,(H,25,26) |

InChI Key |

IVXQBVULOKJGPA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 7-hydroxy-2H-chromen-2-one and benzylamine.

O-Acylation Reaction: The 7-hydroxy-2H-chromen-2-one undergoes an O-acylation reaction with benzylamine in the presence of a suitable catalyst, such as triethylamine, to form the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

O-Acylation and Amide Bond Formation

The acetamide moiety and chromen core participate in nucleophilic substitution and acylation reactions. Key examples include:

-

Reaction with hydrazine hydrate : Forms 2-(2-oxo-4-phenyl-2H-chromen-7-yloxy)acetohydrazide (2 ), a key intermediate for further derivatization.

Conditions : Ethanol reflux (8 h) with hydrazine hydrate (2:1 molar ratio) .

Characterization : -

Coupling with aromatic amines : EDCI·HCl and HOAT mediate amide bond formation with amines like 4-aminoacetophenone.

Conditions : Dry DMA, DIPEA/TEA as base, room temperature .

| Reaction Type | Reagents/Conditions | Product Application |

|---|---|---|

| Hydrazide formation | Hydrazine hydrate, ethanol, reflux | Intermediate for heterocycles |

| Amide coupling | EDCI·HCl, HOAT, DIPEA/TEA | Bioactive conjugates |

Nucleophilic Substitution Reactions

The acetamide group undergoes substitution with electrophiles:

-

Reaction with phthalic anhydride : Forms N-(1,3-dioxoisoindolin-2-yl)-2-(2-oxo-4-phenyl-2H-chromen-7-yloxy)acetamide (13a ).

Conditions : Glacial acetic acid reflux (6 h) .

Analytical Data : -

Thiazole formation : Reacts with phenacyl bromides to yield thiazole derivatives (e.g., 7 ).

Conditions : DMF, reflux (3 h) .

Oxidation and Reduction

-

Oxidation : Chromen core oxidation with KMnO₄/H₂O₂ modifies the lactone ring.

-

Reduction : Sodium borohydride reduces carbonyl groups, altering bioactivity.

| Reaction | Reagents | Outcome |

|---|---|---|

| Oxidation | KMnO₄, H₂O₂ | Ketone/lactone modification |

| Reduction | NaBH₄, LiAlH₄ | Alcohol formation |

Cyclization Reactions

-

Benzimidazole synthesis : Heating with 1,2-phenylenediamine yields 7-[(1H-benzo[d]imidazol-2-yl)methoxy]-4-phenyl-2H-chromen-2-one (25a ) .

Conditions : Solvent-free, 180–200°C (30 min).

Yield : 64% .

Mechanistic Insights

Reactivity is driven by:

-

Electrophilic acetamide carbonyl : Susceptible to nucleophilic attack by amines/hydrazines.

-

Chromen-oxygen lone pairs : Facilitate O-alkylation and cyclization .

-

Aromatic π-system : Stabilizes intermediates during heterocycle formation.

Stability and Solubility

| Property | Value |

|---|---|

| Solubility | DMSO, DMA, dioxane |

| Stability | Stable under anhydrous conditions |

This compound’s modular reactivity enables its application in drug discovery, particularly for antimicrobial and anticancer agents . Future studies should explore its catalytic asymmetric reactions and in vivo metabolic pathways.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds similar to N-benzyl-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide exhibit significant antimicrobial activity. For instance, derivatives of acetamides have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These studies suggest that the incorporation of the chromenyl moiety enhances the antimicrobial potency of the compounds .

Anticancer Activity

Compounds related to this compound have been evaluated for anticancer properties. Some studies report that derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting a mechanism that may involve apoptosis induction or cell cycle arrest .

Neuroprotective Effects

Given its potential as an acetylcholinesterase inhibitor, N-benzyl-2-((2-oxo-4-phenyl-2H-chromen-7-yloxy)acetamide) could offer neuroprotective benefits in conditions characterized by cholinergic dysfunction, such as Alzheimer's disease. The ability to enhance acetylcholine levels through enzyme inhibition may lead to improved cognitive function in affected individuals .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-benzyl-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide involves its interaction with specific molecular targets and pathways. The chromen core of the compound can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to its therapeutic effects[4][4].

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Structural and Electronic Effects

- This substitution may influence binding to hydrophobic enzyme pockets .

- Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in 4lf ) reduce electron density on the coumarin ring, which may alter reactivity in photophysical or redox-based applications .

Spectroscopic Characterization

- ¹H NMR : The benzyl group in the target compound would exhibit characteristic aromatic protons (δ 7.2–7.4 ppm) and a singlet for the NH proton (δ ~8.3 ppm), as seen in 4lf .

- IR Spectroscopy : A strong absorption band near 1680–1700 cm⁻¹ corresponds to the conjugated C=O stretches of the coumarin and amide groups .

Biological Activity

N-benzyl-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide, a synthetic organic compound belonging to the chromen derivatives, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

- Molecular Formula : C24H19NO4

- Molecular Weight : 385.4 g/mol

- IUPAC Name : N-benzyl-2-(2-oxo-4-phenylchromen-7-yl)oxyacetamide

- Canonical SMILES : C1=CC=C(C=C1)CNC(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4

Synthesis

The synthesis of this compound typically involves the following steps:

- Preparation of Starting Materials :

- 7-hydroxy-2H-chromen-2-one and benzylamine are used as starting materials.

- O-Acylation Reaction :

- The 7-hydroxy compound undergoes an O-acylation reaction with benzylamine in the presence of a catalyst (e.g., triethylamine).

- Final Step :

- The intermediate product is reacted with 2-oxo-4-phenylchromen-7-yl chloride to yield the final compound.

Biological Activity

N-benzyl-2-( (2 - oxo - 4 - phenyl - 2H - chromen - 7 - yl ) oxy ) acetamide exhibits several notable biological activities:

Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases .

Anticancer Properties

In vitro studies have demonstrated that N-benzyl-2-( (2 - oxo - 4 - phenyl - 2H - chromen - 7 - yl ) oxy ) acetamide shows promising anticancer activity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound's mechanism likely involves the inhibition of specific enzymes that facilitate cancer cell proliferation .

Anti-inflammatory Effects

This compound has been noted for its anti-inflammatory properties, potentially modulating pathways involved in inflammation through enzyme inhibition .

The biological activity of N-benzyl-2-( (2 - oxo - 4 - phenyl - 2H - chromen - 7 - yl ) oxy ) acetamide can be attributed to its interaction with various molecular targets. Its chromen core allows it to bind to enzymes and receptors involved in inflammatory and cancerous processes. For instance, it may inhibit cyclooxygenase enzymes or other signaling pathways critical for inflammation and tumor growth .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| N-(4-sulfamoylphenyl)acetamide | C17H14N2O6S | Antioxidant, Antimicrobial |

| 8-Methyl-N-benzylacetamide | C25H21NO | Anticancer |

| 7-Hydroxycoumarin | C9H6O3 | Anticoagulant, Antimicrobial |

| Coumarin Derivatives | Varies | Various biological activities including anticancer and anti-inflammatory |

Case Studies

-

Study on Anticancer Activity :

A study explored the cytotoxic effects of N-benzyl-2-( (2 - oxo - 4 - phenyl - 2H - chromen - 7 - yl ) oxy ) acetamide on MCF-7 cells. The results indicated a significant reduction in cell viability, suggesting its potential as a therapeutic agent in breast cancer treatment . -

Antioxidant Efficacy Assessment :

Another research effort evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The findings confirmed its effectiveness in reducing oxidative stress markers .

Q & A

Q. What are the typical synthetic routes for preparing N-benzyl-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide?

The synthesis often involves coupling a chromene-7-ol derivative with a benzyl-substituted acetamide precursor. A common method includes:

- Step 1 : Reacting 7-hydroxy-4-phenyl-2H-chromen-2-one with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) to form the intermediate 2-chloroacetate derivative.

- Step 2 : Substituting the chloride with a benzylamine group via nucleophilic displacement. For example, refluxing with N-benzylamine in anhydrous DMF or acetonitrile under nitrogen atmosphere .

- Step 3 : Purification via column chromatography (e.g., 0–50% ethyl acetate/hexane gradients) to isolate the product, confirmed by TLC and melting point analysis .

Q. How is structural characterization performed for this compound?

Key analytical methods include:

- 1H and 13C NMR : To verify substituent positions and coupling patterns. For example, the benzyl group’s aromatic protons appear as multiplet signals at δ 7.20–7.40 ppm, while the chromen-2-one carbonyl resonates near δ 160 ppm in 13C NMR .

- HRMS (High-Resolution Mass Spectrometry) : To confirm molecular weight (e.g., calculated [M+H]+ = 428.1264, observed = 428.1267) .

- X-ray crystallography : For absolute configuration determination. Programs like SHELXL refine anisotropic displacement parameters, while Mercury software visualizes packing motifs .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

Discrepancies in unit cell parameters or space group assignments may arise due to polymorphism or twinning. To address this:

- Data Collection : Use high-resolution synchrotron data (≤1.0 Å) to minimize noise.

- Refinement : Apply the TWIN/BASF commands in SHELXL to model twinning and improve R-factor convergence .

- Validation : Cross-check with the Cambridge Structural Database (CSD) using Mercury’s packing similarity tool to identify known polymorphs .

Q. What strategies optimize yield in multi-step syntheses involving N-benzyl substituents?

Yield loss often occurs during benzylation or chromatographic purification. Mitigation approaches:

- Microwave-assisted synthesis : Reduces reaction time for steps like hydrazide formation (e.g., 5 h vs. 18 h conventional reflux) .

- Protecting groups : Use tert-butoxycarbonyl (Boc) groups to prevent side reactions during acetamide coupling .

- Workup optimization : Replace traditional column chromatography with recrystallization (e.g., methanol/chloroform mixtures) for faster isolation .

Q. How do structural modifications (e.g., thiazole vs. pyridine rings) impact biological activity?

Structure-activity relationship (SAR) studies reveal:

- Pyridine substitution : Enhances kinase inhibition (e.g., Src kinase IC₅₀ = 9.2 nM for pyridine-containing derivatives vs. IC₅₀ = 120 nM for thiazole analogs) due to improved π-π stacking in the ATP-binding pocket .

- N-Benzyl vs. N-alkyl groups : Benzyl groups improve blood-brain barrier permeability, as shown in CNS-targeted analogs with logP values <3.0 .

- Methoxy positioning : 6-Methoxy substitution increases metabolic stability (t₁/₂ >4 h in liver microsomes) compared to 7-methoxy derivatives .

Q. How can researchers address discrepancies in biological assay results across studies?

Contradictory IC₅₀ values or selectivity profiles may stem from:

- Assay conditions : Standardize ATP concentrations (e.g., 10 µM vs. 100 µM) to minimize variability in kinase inhibition assays .

- Cell line selection : Use isogenic lines (e.g., Src-transfected vs. wild-type HEK293) to isolate target effects .

- Data normalization : Include reference inhibitors (e.g., dasatinib for Src) as internal controls .

Q. What computational tools predict the compound’s solubility and crystallinity?

- COSMO-RS : Estimates solubility in organic solvents (e.g., DMSO, ethanol) using quantum chemical calculations.

- Hansen Solubility Parameters (HSP) : Guides solvent selection for recrystallization by matching δD, δP, and δH values .

- Morphology prediction : Tools like CrystalPredictor (in Mercury) model crystal habits to optimize X-ray diffraction quality .

Q. What are the best practices for handling air-sensitive intermediates in its synthesis?

- Reaction setup : Use Schlenk lines or gloveboxes for steps involving moisture-sensitive reagents (e.g., NaH or Grignard reagents).

- Inert atmosphere : Maintain nitrogen or argon flow during benzylation to prevent oxidation of the acetamide group .

- Storage : Store intermediates under vacuum or in sealed ampules with molecular sieves to avoid hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.